molecular formula C48H76O20 B1212109 Esculentoside L CAS No. 130364-33-9

Esculentoside L

Cat. No. B1212109
M. Wt: 973.1 g/mol
InChI Key: UVWCAIWHFSJANE-HKNRWETISA-N
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Description

Esculentoside A (EsA) is a saponin isolated from the Chinese herb Phytolacca esculenta . It has the effect of modulating immune response, cell proliferation and apoptosis as well as anti-inflammatory effects .


Chemical Reactions Analysis

Esculentoside A has been shown to have protective effects against acute liver injury induced by carbon tetrachloride (CCl4) and galactosamine (GalN)/lipopolysaccharides (LPS) . It also exerts anti-oxidative stress and anti-apoptotic effects in rat experimental membranous nephropathy by regulating the MAPK pathway .


Physical And Chemical Properties Analysis

The molecular weight of Esculentoside A is 826.96 . Its purity, as determined by HPLC, is 98.37% .

Scientific Research Applications

1. Protective Effects on Radiation-Induced Dermatitis and Fibrosis

Esculentoside A (EsA) has been studied for its protective effects against radiation-induced cutaneous and fibrovascular toxicity. It exhibits potential in reducing levels of inflammatory cytokines like IL-1alpha, MCP-1, VEGF, and TGF-beta1, thus reducing soft-tissue toxicity in both in vivo and in vitro settings. This property makes it a candidate for mitigating radiation-induced dermatological complications (Xiao et al., 2006).

2. Anti-Inflammatory Properties

Several studies have highlighted the anti-inflammatory capabilities of different forms of esculentosides, particularly in inhibiting the production of pro-inflammatory cytokines. Esculentoside B (EsB) has been shown to inhibit nitric oxide production and suppress gene expression levels of pro-inflammatory cytokines in macrophage cells, indicating its potential as an anti-inflammatory agent (Abekura et al., 2019).

3. Immunological Function Modulation

Esculentoside A has been observed to influence immunological functions, including inhibiting the production of IL-1, IL-2, and prostaglandin E2. Its effect on these immune responses points to a possible role in modulating immune-related activities and conditions (Xiao et al., 2004).

4. Potential in Osteoarthritis Treatment

Research indicates that esculentoside A can ameliorate inflammation and repress osteoclastogenesis, making it a potential therapeutic agent for osteoarthritis. It has been shown to suppress IL-1β-induced inflammatory and metabolic factors, as well as restrain osteoclast formation, suggesting its efficacy in treating articular deterioration related to osteoarthritis (Shao et al., 2020).

5. Neuroprotective Effects

Esculentoside A has demonstrated potential in neuroprotection, particularly in reducing neuroinflammation. It has shown efficacy in suppressing inflammatory responses in microglial cells and protecting against neuroinflammation triggered by β-amyloid, which is relevant in the context of neurodegenerative diseases like Alzheimer's (Yang et al., 2017).

6. Modulation of T-Lymphocyte Proliferation and Apoptosis

Esculentoside A has been shown to have a modulatory effect on T-lymphocyte proliferation and apoptosis, particularly in the context of autoimmune diseases. This indicates its potential use in treatments targeting adaptive immunity and autoimmune responses (Hu et al., 2010).

7. Antiproliferative Effects Against Colorectal Cancer Cells

Studies indicate that esculentoside A can inhibit proliferation and migration of colorectal cancer cells. This antiproliferative effect, demonstrated through cell cycle arrest and reduced colony formation, suggests its potential as a therapeutic agent in colorectal cancer management (Momenah et al., 2023).

8. Molecular Targets and Mechanisms

Research has delved into the molecular targets and mechanisms of esculentosides, particularly EsA and EsB. Their effects on enzymes like COX-2 and casein kinase 2, and their interactions with proteins like ribosomal protein S3a, provide insights into their molecular actions and potential therapeutic applications (Li et al., 2018).

9. Hepatotoxicity and Nephrotoxicity Studies

While esculentosides exhibit beneficial pharmacological properties, studies have also pointed out their potential hepatotoxic and nephrotoxic effects. Understanding these adverse effects is crucial for their safe and effective clinical use (He et al., 2021).

Safety And Hazards

Esculentoside A is harmful if swallowed . In case of skin or eye contact, it is recommended to wash immediately with plenty of water . If swallowed, it is advised to rinse the mouth and seek medical attention .

properties

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWCAIWHFSJANE-HKNRWETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esculentoside L

CAS RN

130364-33-9
Record name Esculentoside L
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130364339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
26
Citations
C Bailly, G Vergoten - Phytomedicine, 2020 - Elsevier
Background Esculentosides and related phytolaccosides form a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta, P. …
Number of citations: 15 www.sciencedirect.com
Y Yang-Hua - Planta medica, 1990 - thieme-connect.com
… Esculentoside L and K: Two New Saponins from … In this report, we present the isolation and the structure determination of esculentoside L (1) and K (2) from the methanolic extract of the …
Number of citations: 18 www.thieme-connect.com
A Strauss, SM Spengel, W Schaffner - Phytochemistry, 1995 - Elsevier
… Esculentoside L 1 (3-O-fl-o-glucopyranosyl-(1-~ 2)-fl-Dxylopyranosyl-28-O-fl-D-glucopyranosyl-phytolaccagenic acid) is an isomer of the earlier described esculentoside L, having an …
Number of citations: 40 www.sciencedirect.com
S Choe, S Jeong, M Jang, H Yeom, S Moon… - … of Chromatography B, 2020 - Elsevier
In Phytolaccaceae family, Phytolacca americana L. (American pokeweed) and P. esculenta Van Houtte (Chinese pokeweed) are the two representative species among the genus. …
Number of citations: 9 www.sciencedirect.com
J Ma, Q Chen, D Lai, W Sun, T Zhang… - Journal of liquid …, 2010 - Taylor & Francis
Coupled with evaporative light scattering detection, high-speed countercurrent chromatography was successfully applied for the first time for separation and purification of four triterpene …
Number of citations: 16 www.tandfonline.com
KT Desta, AM Abd El-Aty - Mini Reviews in Medicinal Chemistry, 2021 - ingentaconnect.com
Phytolacca dodecandra L’Herit (Endod) is the most extensively studied plant among 35 known species in the genus Phytolacca (Family: Phytolaccaceae). The plant has been used as a …
Number of citations: 4 www.ingentaconnect.com
JB Li, S Xu, XW Yang - Frailty and Herbal Medicines-From …, 2020 - books.google.com
Nowadays, the disease of MGH, especially for women of childbearing age, is one of the most common and frequently occurring disease and affects people in increasing numbers, which …
Number of citations: 0 books.google.com
Y Ling, Y Zhu, Q Gan, G Li, Z Luo, Y Pan… - Journal of …, 2022 - academic.oup.com
Triterpene saponins (TSs) are important bioactive constituents with structural diversity widely distributed in many plants. The root of Phytolacca acinosa Roxb (RPa) has been used as a …
Number of citations: 1 academic.oup.com
L Wang, L Bai, T Nagasawa, T Hasegawa… - Journal of natural …, 2008 - ACS Publications
Five new triterpene saponins named phytolaccasaponins N-1 (1), N-2 (2), N-3 (3) N-4 (4), and N-5 (5) were isolated from the roots of Phytolacca americana together with seven known …
Number of citations: 70 pubs.acs.org
G Montoya, GJ Arango, M Unger… - … International Journal of …, 2009 - Wiley Online Library
Introduction – The lack of pharmacopoeial methodologies for the quality control of plants used for therapeutic purposes is a huge problem that impacts directly upon public health. In the …

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